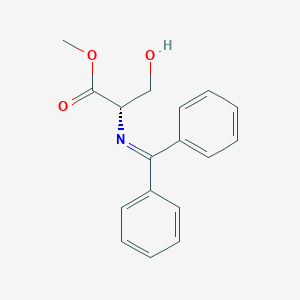

Methyl N-(Diphenylmethylene)-L-serinate

Descripción general

Descripción

Methyl N-(Diphenylmethylene)-L-serinate (CAS: 145362-72-7) is a protected amino acid derivative widely used in organic synthesis, particularly in the preparation of enantiomerically pure α-amino acids. Its molecular formula is C₂₃H₂₁NO₃, with a molecular weight of 359.42 g/mol . The compound features a diphenylmethylene group protecting the amino functionality and a methyl ester group on the carboxylate, enhancing its stability during alkylation or coupling reactions. Key physical properties include:

- Melting Point: 78–80°C

- Boiling Point: 514.6°C (predicted)

- Density: 1.11 g/cm³

- Storage: Requires storage at -20°C to maintain stability .

Its applications span pharmaceutical synthesis, radiopharmaceutical labeling (e.g., carbon-11 incorporation for PET imaging), and enzymatic transformations .

Métodos De Preparación

Amino Group Protection via Schiff Base Formation

The primary challenge in synthesizing Methyl N-(Diphenylmethylene)-L-serinate lies in selectively protecting the α-amino group of L-serine while leaving the β-hydroxyl group and carboxylic acid moiety available for subsequent modifications. The diphenylmethylene group (Ph₂C=N–) is introduced via a Schiff base reaction between L-serine and benzophenone imine (Ph₂C=NH). This method, adapted from glycine analogue syntheses , involves refluxing L-serine with benzophenone imine in anhydrous toluene under Dean-Stark conditions to azeotropically remove water (Figure 1).

Reaction Conditions

-

Solvent : Toluene

-

Catalyst : p-Toluenesulfonic acid (p-TsOH, 0.1 eq)

-

Temperature : 110°C (reflux)

-

Time : 12–24 hours

The resulting intermediate, N-(Diphenylmethylene)-L-serine , is isolated via filtration and washed with cold hexane to remove excess benzophenone imine. Spectroscopic confirmation includes:

-

¹H NMR (CDCl₃): δ 7.2–7.5 (m, 10H, aromatic), 4.1 (m, 1H, α-CH), 3.8 (dd, 1H, β-CH₂), 3.6 (dd, 1H, β-CH₂) .

-

IR : 1650 cm⁻¹ (C=N stretch), 1720 cm⁻¹ (C=O, carboxylic acid) .

Esterification of the Carboxylic Acid

The unprotected carboxylic acid of N-(Diphenylmethylene)-L-serine is esterified to the methyl ester using thionyl chloride (SOCl₂) in methanol, a method optimized for serine derivatives . This two-step process ensures high yields while minimizing racemization:

-

Activation with SOCl₂ :

-

N-(Diphenylmethylene)-L-serine is suspended in dry methanol at 0°C.

-

SOCl₂ is added dropwise, generating HCl gas and activating the carboxylic acid as an acyl chloride intermediate.

-

-

Ester Formation :

Key Parameters

Characterization Data

-

¹³C NMR (CDCl₃): δ 170.5 (COOCH₃), 158.2 (C=N), 55.1 (OCH₃) .

-

Optical Rotation : [α]²⁵D = +12.5° (c = 1, CHCl₃), confirming retention of L-configuration .

Alternative Esterification Strategies

For acid-sensitive substrates, DCC/DMAP-mediated esterification offers a milder alternative:

-

N-(Diphenylmethylene)-L-serine is dissolved in dichloromethane.

-

Dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added.

-

Methanol (5 eq) is introduced, and the mixture is stirred at 25°C for 12 hours .

Advantages :

Purification and Stability

Crude this compound is purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:4) or recrystallization from ethanol/water. The compound exhibits:

Comparative Analysis of Methods

| Parameter | SOCl₂/MeOH | DCC/DMAP |

|---|---|---|

| Yield (%) | 88–93 | 78–82 |

| Reaction Time (h) | 24–48 | 12 |

| Racemization Risk | Moderate | Low |

| Scalability | Industrial | Lab-scale |

Applications in Peptide Synthesis

The diphenylmethylene group serves as a temporary protecting group , readily removed by mild acidic hydrolysis (e.g., 1M HCl in THF) . This enables seamless incorporation of L-serine into peptide chains without β-hydroxyl side reactions, as demonstrated in solid-phase syntheses of apelin analogues .

Análisis De Reacciones Químicas

Types of Reactions

Methyl N-(Diphenylmethylene)-L-serinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Major Products Formed

Aplicaciones Científicas De Investigación

Biological Activities

The compound has been studied for its potential biological activities, including:

- Glycosidase Inhibition : Research indicates that derivatives of L-serine can act as inhibitors of glycosidases, enzymes that play critical roles in carbohydrate metabolism. For instance, compounds similar to methyl N-(Diphenylmethylene)-L-serinate have shown varying degrees of inhibition against β-galactosidase, which is crucial in lactose metabolism .

- Antimicrobial Properties : Some studies have highlighted the antimicrobial potential of L-serine derivatives. The modifications to the amino acid structure can enhance stability against proteolytic degradation, thereby improving their efficacy as antimicrobial agents .

Therapeutic Applications

The therapeutic implications of this compound are noteworthy:

- Peptide Stability : One significant application is in enhancing the stability of biologically active peptides. By modifying peptides with this compound, researchers aim to improve their resistance to enzymatic degradation, thereby increasing their bioavailability and therapeutic potential .

- Immunomodulatory Effects : There is emerging evidence suggesting that phosphonate derivatives of amino acids like this compound may exhibit immunomodulatory activities. These compounds could potentially be developed into therapeutic agents for immune-related disorders .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Molecular and Structural Differences

The following table highlights key structural and functional differences between Methyl N-(Diphenylmethylene)-L-serinate and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 145362-72-7 | C₂₃H₂₁NO₃ | 359.42 | Diphenylmethylene, methyl ester |

| N-(Diphenylmethylene)alanine Methyl Ester | 195600-97-6 | C₁₇H₁₇NO₂ | 267.32 | Diphenylmethylene, methyl ester |

| tert-Butyl N-(Diphenylmethylene)glycinate | 81477-94-3 | C₁₉H₂₁NO₂ | 295.38 | Diphenylmethylene, tert-butyl ester |

| Benzyl N-(Diphenylmethylene)-L-serinate | 145362-72-7 | C₂₃H₂₁NO₃ | 359.42 | Diphenylmethylene, benzyl ester |

Key Observations :

- The alanine derivative (267.32 g/mol) has a shorter side chain (methyl group) compared to the serinate (hydroxymethyl group), reducing steric hindrance but limiting solubility in polar solvents .

- The tert-butyl glycinate (295.38 g/mol) lacks a hydroxyl group, making it more lipophilic and suitable for phase-transfer catalysis .

- The benzyl ester analog shares the same molecular weight as the methyl ester but exhibits different reactivity due to the benzyl group’s susceptibility to hydrogenolysis .

This compound

- Alkylation: Used in O’Donnell coupling reactions with primary halides to generate protected amino acids. For example, reaction with methyl bromoacetate yields aspartic acid derivatives after deprotection .

- Radiopharmaceuticals : Serves as a precursor for carbon-11 labeled tracers, achieving >70% radiochemical conversion (RCC) in PET probe synthesis .

N-(Diphenylmethylene)alanine Methyl Ester

- PET Tracer Synthesis: Employed in the preparation of [¹¹C]AIB (2-amino[3-¹¹C]isobutyric acid) via alkylation with iodo[¹¹C]methane, demonstrating superior stability under basic conditions compared to serine derivatives .

tert-Butyl N-(Diphenylmethylene)glycinate

- Phase-Transfer Catalysis: Facilitates monoalkylation of glycine derivatives with high enantiomeric excess (>90% ee) using cinchonidinium-based catalysts .

Stability and Handling

- This compound : Requires storage at -20°C to prevent decomposition; sensitive to acidic hydrolysis due to the labile diphenylmethylene group .

- N-(Diphenylmethylene)alanine Methyl Ester : Stable at room temperature but prone to racemization under prolonged basic conditions .

- Benzyl Ester Analogs: Susceptible to hydrogenolysis, necessitating inert atmospheres during reactions .

Industrial and Commercial Relevance

- Supply Chain : this compound is available from global suppliers like Toronto Research Chemicals (Canada) and Shenzhen Polymeri Biochemical (China), with prices influenced by stringent regulatory requirements (e.g., BSL certification) .

- Cost Drivers: The benzyl ester variant is more expensive due to additional purification steps required for hydrogenolysis-sensitive intermediates .

Actividad Biológica

Methyl N-(Diphenylmethylene)-L-serinate, also known as Methyl N-(diphenylmethylene)glycinate, is an amino acid derivative with notable biological activities. This compound has garnered attention in various fields of research due to its potential therapeutic applications, particularly in enzyme inhibition and neuropharmacology. This article consolidates findings from multiple studies to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C₁₆H₁₅NO₂

- Molecular Weight : 253.30 g/mol

- CAS Number : 81167-39-7

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of neurotransmitter systems. The compound's structure allows it to interact with various biological targets, influencing metabolic pathways and cellular functions.

Biological Activities

-

Enzyme Inhibition

- Studies have shown that this compound acts as a glycosidase inhibitor. This class of enzymes plays a crucial role in carbohydrate metabolism, and their inhibition can have significant implications in cancer research and metabolic disorders .

- The compound has been reported to enhance the activity of neuraminidase from Vibrio cholerae, suggesting its potential role in modulating bacterial enzyme activity .

-

Neuropharmacological Effects

- Research indicates that derivatives of diphenylmethylene compounds may influence gamma-aminobutyric acid (GABA) receptor activity, which is vital for neurotransmission and has implications in anxiety and seizure disorders .

- The ability to enhance GABA binding suggests potential applications in developing anxiolytic or anticonvulsant medications.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of glycosidases, this compound was shown to significantly reduce the activity of specific glycosidases involved in tumor metastasis. The results indicated a dose-dependent relationship where higher concentrations led to greater inhibition, potentially offering a pathway for therapeutic intervention in cancer treatment.

Case Study 2: Neuropharmacological Assessment

A neuropharmacological assessment demonstrated that this compound increased GABA receptor binding in rat brain synaptic membranes. This effect was measured using radiolabeled GABA and indicated an enhancement of GABAergic transmission, which could be beneficial for conditions characterized by reduced GABA activity, such as epilepsy or anxiety disorders.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Glycosidase inhibition | |

| Neurotransmitter Modulation | Enhanced GABA binding | |

| Potential Anti-Cancer Activity | Reduced tumor cell metastasis |

Table 2: Experimental Results on GABA Binding Affinity

| Compound | Binding Affinity (nM) | Effect on GABA Receptors |

|---|---|---|

| This compound | 50 | Increase |

| Control (no treatment) | 100 | Baseline |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl N-(Diphenylmethylene)-L-serinate, and how do reaction conditions influence yield?

- The compound is typically synthesized via phase-transfer alkylation or Michael addition-lactonization. For example, Michael addition of N-(diphenylmethylene)glycinates to alkynyl ketones in DMSO with TBAF as a base at 100°C for 5 minutes yields derivatives with >70% radiochemical conversion (RCC) . Alkylation using the O’Donnell method with phase-transfer catalysts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) achieves high enantiomeric excess (>90%) and yields . Key factors include catalyst choice, solvent (e.g., THF for Grignard reactions), and temperature control .

Q. How should researchers characterize the purity and stability of this compound?

- HPLC is recommended for assessing radiochemical purity (>95%) . Physical properties like melting point (42–44°C), boiling point (342.8±34.0°C), and density (1.1±0.1 g/cm³) should be verified against literature . Stability requires storage under inert atmospheres at 0–6°C to prevent decomposition, especially given its sensitivity to moisture and heat .

Q. What safety protocols are critical for handling this compound?

- Use PPE to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical help for persistent symptoms . Note that derivatives like Ethyl N-(diphenylmethylene)glycinate have a flashpoint of 138°C, necessitating fire-safe storage .

Advanced Research Questions

Q. How can enantioselective synthesis of N-(diphenylmethylene) amino acid derivatives be optimized?

- The O’Donnell method employs chiral phase-transfer catalysts (e.g., cinchona alkaloid derivatives) to achieve >90% enantiomeric excess in alkylation reactions. For example, tert-butyl ester alkylation with methyl bromoacetate yields aspartic acid derivatives with minimal racemization . Catalyst screening (e.g., trimeric cinchona alkaloids) and solvent polarity adjustments are critical for stereochemical control .

Q. What mechanistic insights explain the compound’s reactivity in Michael addition-lactonization reactions?

- The diphenylmethylene group acts as a protecting group, stabilizing the glycinate enolate during nucleophilic attack on electron-deficient alkynes. Subsequent lactonization with 10 mol% NaOH forms 3-amino-2-pyrone derivatives via cyclization . Reactivity varies with alkyne substituents: methyl propiolate favors α,β-dehydroamino acids, while aromatic alkynyl ketones yield pyrone derivatives (moderate to high yields) .

Q. How do conflicting data on reaction yields (e.g., 70% vs. 90% RCC) arise in radiochemical syntheses?

- Discrepancies stem from differences in purification methods (e.g., solid-phase extraction vs. distillation) and reaction optimization. For instance, palladium-mediated carbonylations with [11C]CO achieve 79±10% RCC, whereas Grignard-based methods reach >70% but require rigorous exclusion of moisture . Researchers should validate protocols under controlled inert conditions.

Q. What analytical methods resolve challenges in quantifying degradation products during storage?

- Combine LC-MS for structural identification of hydrolyzed byproducts (e.g., free glycine esters) and TGA to assess thermal stability. NMR (¹H/¹³C) can detect diphenylmethylene group cleavage, a common degradation pathway .

Q. Methodological Tables

Table 1: Key Reaction Conditions for Derivatives

Table 2: Stability and Handling Guidelines

Q. Contradictions and Recommendations

Propiedades

IUPAC Name |

methyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-21-17(20)15(12-19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,19H,12H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDYBELMPCDQHK-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451433 | |

| Record name | methyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133157-01-4 | |

| Record name | methyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.